Diphenoquinone

CAS No.: 494-72-4

Cat. No.: VC1578350

Molecular Formula: C12H8O2

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 494-72-4 |

|---|---|

| Molecular Formula | C12H8O2 |

| Molecular Weight | 184.19 g/mol |

| IUPAC Name | 4-(4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one |

| Standard InChI | InChI=1S/C12H8O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H |

| Standard InChI Key | DDTHMESPCBONDT-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)C=CC1=C2C=CC(=O)C=C2 |

| Canonical SMILES | C1=CC(=O)C=CC1=C2C=CC(=O)C=C2 |

Introduction

Chemical Structure and Properties

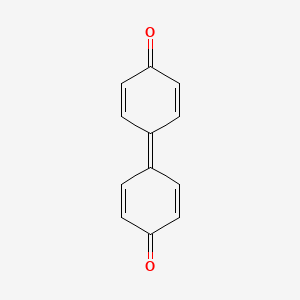

Diphenoquinone, also known as 4,4'-diphenoquinone or 4,4'-biphenyldione, is an organic compound with the molecular formula C12H8O2 and a molecular weight of 184.19072 g/mol . Its IUPAC name is 4-(4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one . The molecular structure contains a total of 23 bonds, including 15 non-hydrogen bonds, 7 multiple bonds, 7 double bonds, 2 six-membered rings, and 2 ketone groups .

X-ray crystallography and computational studies have established that typical 4,4'-diphenoquinones possess nearly planar cores where two cyclohexadienone rings are connected by an unusually long interannular C═C bond . This central carbon-carbon double bond measures approximately 1.41 Å, which is significantly longer than typical C=C bonds, indicating decreased double bond character .

Physical and Spectroscopic Properties

The physical properties of diphenoquinone are summarized in Table 1:

| Property | Value |

|---|---|

| Molecular Formula | C12H8O2 |

| Molecular Weight | 184.19072 g/mol |

| CAS Number | 494-72-4 |

| SMILES String | O=C1C=CC(C=C1)=C2C=CC(=O)C=C2 |

| InChI | InChI=1S/C12H8O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H |

| InChIKey | DDTHMESPCBONDT-UHFFFAOYSA-N |

Diphenoquinone derivatives unsubstituted at the 3,3',5,5'-positions are known to react readily through hydration, dimerization, and other processes, indicating their reactive nature . In the solid state, diphenoquinones typically form chains or sheets maintained by multiple C–H···O interactions, creating structures significantly different from those of corresponding 4,4'-dihydroxybiphenyls .

Synthesis and Preparation

Several synthetic methods have been developed for the preparation of diphenoquinones and their derivatives. One approach involves the oxidative coupling of phenols or phenoxy radicals. For example, tetrathiafulvalene (TTF) derivatives substituted with phenoxy radicals on a 1,3-dithiole ring can be synthesized to create TTF-inserted diphenoquinone structures .

For the synthesis of thiophene-fused diphenoquinones, a precursor (such as DTCO) is first prepared, which then undergoes dimerization at low temperatures in the presence of iodine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the desired thiophene-fused diphenoquinone as a dark purple solid . These compounds generally exhibit good stability in air, with no decomposition observed even after storage for more than one year in the solid state .

Electrochemical Properties

Diphenoquinones possess fascinating electrochemical properties that make them promising candidates for various applications. Electrochemical studies in both solution and solid state reveal that diphenoquinones undergo rapid and reversible reduction at potentials higher than those of analogous benzoquinones .

The extended quinonoid structure of diphenoquinones contributes to their unique redox behavior. For instance, TTF-substituted diphenoquinones exhibit donor-acceptor electronic properties with well-separated HOMO–LUMO distributions and small HOMO–LUMO energy gaps . This donor-acceptor character enables both dication and dianion species formation through electrochemical oxidation and reduction processes .

Redox Dynamics

During redox processes between neutral and dication states, certain diphenoquinone derivatives display unique changes in cyclic voltammograms when cycles are repeated or scan rates varied. This phenomenon can be attributed to conformational changes in electrochemically generated species, classifying these molecules as dynamic redox systems .

Thiophene-fused diphenoquinones possess deep LUMO energy levels, and thin films of certain derivatives exhibit clear n-type semiconductor characteristics . The highly twisted BAE (bianthrylidene-like) structure effectively reduces the HOMO–LUMO gap, representing a novel molecular design approach for developing conjugated molecules with strong absorption in the visible region or for organic semiconductors .

Structural Variants and Derivatives

Numerous diphenoquinone derivatives have been synthesized and characterized to explore structure-property relationships and enhance specific properties for targeted applications.

Substituted Derivatives

One significant derivative is 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (C28H40O2, molecular weight 408.63 g/mol) . This compound features four tert-butyl groups at the 3,3',5,5'-positions, which enhance stability and solubility while also influencing electronic properties.

Fused Ring Systems

Thiophene-fused diphenoquinones represent another interesting class of derivatives. By substituting thiophene rings for benzene rings in bianthrone, researchers have created twisted conformers that are thermodynamically more stable than folded conformers . These thiophene-fused compounds exist in twisted conformations both in solid state and in solution.

X-ray crystallography has revealed that the dihedral angle between the mean planes of the tricyclic structures in thiophene-fused diphenoquinones is approximately 52.4°, which is larger than that of 9,9'-bifluorenylidene (42°) but slightly smaller than that of dDTCB (53.4°) .

Applications and Future Prospects

The unique properties of diphenoquinones make them suitable for various applications across different fields of chemistry and materials science.

Organic Electronics

The electronic properties of diphenoquinones, particularly their well-defined HOMO-LUMO distributions and small energy gaps, suggest potential applications in organic electronics. Thiophene-fused diphenoquinones, with their n-type semiconductor characteristics, could find applications in organic field-effect transistors (OFETs) .

Advanced Materials

The structural characteristics of diphenoquinones, including their ability to form chains or sheets in the solid state through C–H···O interactions, may be exploited for designing advanced materials with specific supramolecular architectures. Additionally, the dynamic redox behavior observed in some derivatives could lead to applications in stimuli-responsive materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume